3,5-dichloro-1H-indole-2-carboxylic acid
Description
Significance of Indole-2-Carboxylic Acid Scaffold in Chemical Biology and Medicinal Chemistry Research
The indole (B1671886) nucleus is recognized as a "privileged structure" in medicinal chemistry, frequently found in molecules with significant biological activity. arkat-usa.orgmdpi.com The indole-2-carboxylic acid scaffold, in particular, serves as a versatile foundation for the design of novel therapeutic agents across a wide spectrum of diseases. arkat-usa.orgnih.govresearchgate.net Its structural rigidity and the presence of a carboxylic acid group, which can participate in crucial binding interactions with biological targets, make it an attractive starting point for drug discovery. nih.govnih.gov
Researchers have extensively used this scaffold to develop potent inhibitors for various enzymes and antagonists for receptors. Notable examples include:
Antiviral Agents: Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.com Structural optimizations on this core have led to compounds with significantly enhanced inhibitory effects against the integrase enzyme, which is crucial for the viral life cycle. nih.govmdpi.comrsc.org
Anticancer Agents: In oncology research, indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer proliferation. nih.gov Additionally, other derivatives have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion. sci-hub.se
Anti-inflammatory Agents: The scaffold is central to the discovery of selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a key mediator in the pathophysiology of asthma. nih.gov
Other Therapeutic Areas: The versatility of the indole-2-carboxylic acid framework extends to the development of Transient Receptor Potential Vanilloid 1 (TRPV1) agonists and compounds with antitubercular, antibacterial, and antifungal properties. arkat-usa.orgmdpi.com
The significance of this scaffold lies in its proven ability to serve as a core structure for generating diverse libraries of compounds, enabling systematic exploration of structure-activity relationships (SAR) to identify new and effective therapeutic candidates. arkat-usa.orgsci-hub.seclockss.org
Historical Context of Dichlorinated Indole Derivatives in Scientific Inquiry
The introduction of chlorine atoms into organic molecules is a long-standing and widely used strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. In the context of indole derivatives, chlorination has been historically employed to enhance potency, alter selectivity, improve metabolic stability, or modify lipophilicity.
The scientific inquiry into dichlorinated indole derivatives is rooted in the systematic exploration of structure-activity relationships. For instance, the synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate was a key step in the development of a novel class of CysLT1 antagonists. nih.gov In this research, the dichlorinated indole core was part of the initial lead compound identified through high-throughput screening, demonstrating the utility of such halogenated fragments in drug discovery libraries. nih.gov
Similarly, research into novel antimicrobial and anticancer agents has involved the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, showcasing the use of dichlorinated phenyl moieties attached to other heterocyclic systems. nih.gov The deliberate inclusion of two chlorine atoms is often a rational design choice aimed at probing specific hydrophobic pockets in a target protein or creating new electronic and steric profiles that could lead to improved binding affinity. The use of commercially available chlorinated starting materials, such as 5-chloro-indole-2-carboxylic acid, in multicomponent reactions to build complex polyheterocycles further illustrates the integration of these building blocks into modern synthetic strategies. rug.nl
Scope and Academic Relevance of 3,5-Dichloro-1H-Indole-2-Carboxylic Acid as a Central Research Compound
The academic relevance of this compound stems primarily from its role as a specialized chemical reagent and building block rather than as an end-product with known biological activity. It is commercially available for research purposes, which facilitates its use in synthetic and medicinal chemistry laboratories. sigmaaldrich.combiosynth.com
While extensive research literature specifically detailing the biological activities of this compound itself is limited, its value is inferred from the broader importance of the indole-2-carboxylic acid scaffold and the established practice of halogenation in drug design. Its specific dichlorination pattern (at the 3- and 5-positions) offers a unique substitution that chemists can use to create novel molecular architectures.
The primary scope of its use in academic research includes:
Synthetic Building Block: It serves as a starting material for the synthesis of more elaborate molecules. The chlorine atoms can act as synthetic handles for further functionalization or can be retained to influence the final properties of the target compound.
Structure-Activity Relationship (SAR) Studies: It can be incorporated into a series of related compounds to systematically evaluate how the 3,5-dichloro substitution pattern affects biological activity compared to non-chlorinated or differently chlorinated analogues. For example, comparing a derivative made from this compound to one made from 4,6-dichloro-1H-indole-2-carboxylate could yield valuable insights into the spatial and electronic requirements of a biological target. nih.gov
Fragment-Based Drug Discovery: As a halogenated fragment, it can be used in screening libraries to identify interactions with target proteins, providing a starting point for the development of more potent ligands.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIAFCCXZJTKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273822 | |
| Record name | 3,5-Dichloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167631-51-8 | |
| Record name | 3,5-Dichloro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167631-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Synthesis of 3,5 Dichloro 1h Indole 2 Carboxylic Acid and Its Analogues
Established Synthetic Pathways to the 3,5-Dichloro-1H-Indole-2-Carboxylic Acid Core
The de novo synthesis of the indole (B1671886) ring system remains a cornerstone of heterocyclic chemistry. Several classical and modern methods can be adapted to produce the specifically substituted this compound core.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the acid-catalyzed thermal cyclization of arylhydrazones. byjus.comwikipedia.org The arylhydrazone is typically formed in situ or isolated from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. thermofisher.comnih.gov
The general mechanism involves the conversion of the phenylhydrazone to its enamine tautomer, followed by a rsc.orgrsc.org-sigmatropic rearrangement that breaks the weak N-N bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. wikipedia.orgnih.gov To obtain the desired this compound, the synthesis would logically start from (3,5-dichlorophenyl)hydrazine and pyruvic acid or an ester thereof. The reaction is dependent on the choice of an effective acid catalyst.
Table 1: Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Notes |
|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA) | Commonly used and effective for a wide range of substrates. wikipedia.orgnih.gov |
A practical application of this approach is seen in the synthesis of analogues like ethyl-4,6-dichloro-1H-indole-2-carboxylate, which is prepared from a phenylhydrazone intermediate that undergoes a Fischer indole ring closure reaction. nih.gov This demonstrates the utility of the Fischer synthesis for creating indole-2-carboxylates with dichlorinated benzene (B151609) rings.
The Japp–Klingemann reaction is a powerful method for synthesizing the arylhydrazone precursors required for the Fischer indole synthesis. wikipedia.orgchemeurope.com This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.orgslideshare.net The initial azo compound intermediate is typically unstable and undergoes hydrolytic cleavage of an acyl or carboxyl group to yield the stable hydrazone. wikipedia.orgslideshare.net
This two-step sequence, combining the Japp-Klingemann reaction with the Fischer cyclization, provides a versatile route to substituted indole-2-carboxylic acids. For instance, the synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate starts with 3,5-dichloroaniline. nih.gov The aniline is first converted to its corresponding diazonium salt, which then undergoes a Japp–Klingemann condensation with a suitable β-keto-ester. The resulting hydrazone is then cyclized under acidic conditions, via the Fischer synthesis, to afford the target dichlorinated indole-2-carboxylate (B1230498). nih.gov
The key steps are:
Diazotization: An arylamine (e.g., 3,5-dichloroaniline) is treated with a source of nitrous acid to form an aryl diazonium salt.
Condensation: The diazonium salt reacts with a β-keto-ester. This is followed by hydrolysis and decarboxylation to form the arylhydrazone of a ketone or aldehyde. wikipedia.org
Cyclization: The isolated hydrazone is heated in the presence of a strong acid to induce the Fischer indole synthesis, yielding the final indole product. wikipedia.org
Multi-step syntheses allow for the construction of complex indole derivatives from readily available starting materials. nih.govyoutube.com These linear sequences involve the sequential formation of bonds and functional group manipulations to build the target molecule.
One prominent multi-step strategy involves the reductive cyclization of ortho-substituted nitroarenes. orgsyn.org For example, an ethyl o-nitrophenylpyruvate derivative can be cyclized in the presence of a reducing agent to form the corresponding ethyl indole-2-carboxylate. orgsyn.org To apply this to the target molecule, a synthesis would begin with a 1,3-dichloro-5-nitrobenzene derivative, which would undergo further transformations to introduce the pyruvic acid side chain before the final reductive cyclization step.
Another versatile multi-step approach begins with a nucleophilic aromatic substitution (SNAr) reaction. A synthesis of an indole-3-carboxylic acid analogue utilizes the reaction between a 2-chloronitrobenzene and ethyl cyanoacetate. beilstein-journals.org The resulting adduct is then subjected to heterogeneous hydrogenation, which simultaneously reduces the nitro group and cyclizes the intermediate to form the indole ring. beilstein-journals.org This strategy highlights how the indole core can be constructed from simple aromatic precursors through a planned sequence of reactions.
Strategies for Regioselective Chlorination of Indole-2-Carboxylic Acids
Achieving the specific 3,5-dichloro substitution pattern on a pre-formed indole-2-carboxylic acid ring requires precise control over the regioselectivity of the chlorination reactions. The indole nucleus has multiple sites susceptible to electrophilic attack, primarily the C3 position, followed by positions on the benzenoid ring (C4-C7). researchgate.net
Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings at positions adjacent to a directing metalating group (DMG). harvard.edu The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. harvard.eduresearchgate.net
In the context of indoles, a removable protecting group on the indole nitrogen can serve as a DMG to control regioselectivity. For example, a pyrimidyl group has been successfully used to direct the copper-mediated chlorination of indole specifically to the C2 position. rsc.orgresearchgate.net While this directs to C2, it illustrates the principle of using a directing group to override the inherent reactivity of the indole ring.
The carboxylate group of indole-2-carboxylic acid itself can act as a DMG. acs.org Treatment with a strong base like n-butyllithium would be expected to direct metalation to the C3 position. Trapping the resulting C3-lithiated species with an electrophilic chlorine source (e.g., hexachloroethane) would yield 3-chloro-1H-indole-2-carboxylic acid. Further chlorination would then be required at the C5 position.
Table 2: Examples of Directing Groups for Indole Functionalization
| Directing Group (on N1) | Reagent | Position Functionalized | Reference |
|---|---|---|---|
| Pyrimidyl | CuCl₂ | C2 | rsc.orgresearchgate.net |
| Carbamoyl | s-BuLi/TMEDA | C2 | harvard.edu |
| Triisopropylsilyl (TIPS) | n-BuLi | C2 | researchgate.net |
Sequential chlorination relies on the differential reactivity of the positions on the indole ring. The C3 position is the most electron-rich and is typically the first site to undergo electrophilic substitution. researchgate.net Therefore, direct chlorination of indole-2-carboxylic acid with a mild electrophilic chlorinating agent would likely yield 3-chloro-1H-indole-2-carboxylic acid as the initial product.
To install the second chlorine atom at the C5 position, a subsequent chlorination step under more forcing conditions or with a different catalyst system would be necessary. The presence of the deactivating carboxylic acid group at C2 and the first chlorine atom at C3 would influence the electronics of the benzene portion of the molecule, favoring substitution at the C5 position. A variety of chlorinating agents can be employed for this purpose. researchgate.netacs.org
Table 3: Common Reagents for Electrophilic Chlorination
| Reagent | Abbreviation | Typical Use |
|---|---|---|
| N-Chlorosuccinimide | NCS | Mild chlorination of activated rings and allylic positions. researchgate.net |
| Sulfuryl chloride | SO₂Cl₂ | Chlorination of phenols and other activated arenes. acs.org |
| Chlorine | Cl₂ | Gaseous reagent, often used with a Lewis acid catalyst. researchgate.net |
A plausible, though hypothetical, two-step sequence would be:
C3-Chlorination: Treatment of indole-2-carboxylic acid with one equivalent of N-chlorosuccinimide (NCS) in a suitable solvent like DMF or THF to afford 3-chloro-1H-indole-2-carboxylic acid.
C5-Chlorination: Subsequent reaction of the 3-chloro intermediate with another equivalent of a chlorinating agent, potentially under stronger acidic conditions, to introduce the second chlorine atom at the C5 position, yielding the final product, this compound.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group at the C2-position of the indole ring is a versatile handle for introducing a wide array of functional groups, primarily through esterification and amidation reactions.
Esterification of indole-2-carboxylic acids is a fundamental transformation for creating analogues with modified polarity and pharmacokinetic profiles. The Fischer-Speier esterification is a common method, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and the water byproduct is removed. masterorganicchemistry.comchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
For more sensitive or sterically hindered substrates, alternative methods are employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP), provides an effective route to esters under mild conditions. organic-chemistry.org This method, known as the Steglich esterification, suppresses the formation of side products and can achieve high yields even with sterically demanding alcohols. organic-chemistry.org Other reagents like dichloroimidazolidinedione (DCID) have also been utilized as coupling agents for the esterification of carboxylic acids with alcohols at room temperature, accommodating both electron-donating and electron-withdrawing groups on the substrates. nih.gov
The rate of esterification can be influenced by the steric hindrance of both the carboxylic acid and the alcohol. Larger esters tend to form more slowly, sometimes requiring prolonged heating under reflux to reach equilibrium. chemguide.co.uk
Table 1: Selected Esterification Methods for Indole Carboxylic Acids
| Carboxylic Acid | Alcohol/Reagent | Catalyst/Coupling Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol (B145695) | Concentrated H₂SO₄ | 80 °C, 2 h | Ethyl 3-bromo-1H-indole-2-carboxylate | - | nih.gov |
| Indole-2-carboxylic acid | Various alcohols | DCC, DMAP | CH₂Cl₂, 0 °C to 20 °C, 3 h | Corresponding esters | Good | organic-chemistry.org |
The conversion of the carboxylic acid to an amide bond is crucial for building peptide-like structures and other complex molecules. This transformation typically requires the activation of the carboxylic acid. uantwerpen.beluxembourg-bio.com Standard peptide coupling reagents are widely used for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by an amine. uantwerpen.beuni-kiel.de
Common classes of coupling reagents include:
Carbodiimides: such as dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.comuni-kiel.de
Onium Salts: (uronium/aminium and phosphonium (B103445) salts) like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). uantwerpen.beluxembourg-bio.com These are highly efficient and often used with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and racemization. uni-kiel.de
The choice of coupling reagent, solvent, and base is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered amino acids or sensitive functional groups. nih.gov For instance, the coupling of sterically demanding residues may require pre-activation of the carboxylic acid before the addition of the amine component to avoid unwanted side reactions. uantwerpen.be Recent advancements focus on developing "green" or one-pot methods that avoid traditional coupling reagents by forming intermediate thioesters that react directly with amines. nih.gov
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Simple, but can form insoluble urea byproducts. |
| Uronium Salts | HBTU, HATU, HCTU | Forms active ester | High efficiency, fast reaction rates. |
Modification of the Indole Nitrogen (N1-Position)
Alkylation or acylation at the N1-position of the indole ring is a key strategy for modulating the electronic properties and biological activity of indole derivatives.
N-methylation is a common structural modification. Traditional methods often involve a two-step process: deprotonation of the indole nitrogen with a strong base (e.g., NaH) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. google.com However, these classic reagents can be hazardous.
More recent and milder methodologies have been developed. For example, methyl trifluoroacetate (MTFA) in the presence of a base like potassium tert-butoxide (t-BuOK) can methylate N-H containing heterocycles, including indoles, at room temperature. researchgate.net Another approach uses dimethyl carbonate (DMC) as a green methylating agent, often catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method was successfully used to synthesize methyl 1-methylindole-2-carboxylate from indole-2-carboxylic acid. google.com
Table 3: N-Methylation of Indole Derivatives
| Substrate | Methylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Indole | Methyl trifluoroacetate | t-BuOK | DMF | Room temp, 4 h | 1-Methylindole | 95% | researchgate.net |
| Indole-2-carboxylic acid | Dimethyl carbonate | DABCO | DMF | 90-95 °C, 21 h | 1-Methylindole-2-carboxylate | - | google.com |
Beyond methylation, a variety of alkyl and aryl groups can be introduced at the indole N1-position. This is typically achieved by reacting the indole with an appropriate electrophile (e.g., alkyl halides) in the presence of a base. organic-chemistry.org The choice of base and solvent is crucial for regioselectivity and yield. Systems like potassium hydroxide (B78521) in ionic liquids have been shown to be effective for the N-alkylation of indoles and other N-acidic heterocycles. organic-chemistry.org
For more complex substituents, palladium-catalyzed cross-coupling reactions can be employed. rsc.org Furthermore, base-catalyzed N-acylation reactions using acid chlorides provide a route to N-acyl indoles. nih.gov These methods allow for the introduction of a wide range of functional groups, enabling extensive diversification of the indole scaffold. For example, N-alkylation of ethyl 1H-indole-2-carboxylates has been used as a key step in the synthesis of complex heterocyclic systems like oxazino[4,3-a]indoles. rsc.org
Advanced Synthetic Techniques and Optimization
To improve efficiency, yield, and sustainability, advanced synthetic techniques are increasingly being applied to the synthesis of indole derivatives. Microwave-assisted synthesis has been shown to accelerate reactions, such as the N-acylation of indole alkanoic esters, allowing for the rapid generation of compound libraries. nih.gov
Flow chemistry offers another powerful approach for scaling up production and improving process control. beilstein-journals.org For instance, the synthesis of an indole-3-carboxylic ester was successfully performed in a flow reactor, including a key reductive cyclization step using a ThalesNano H-cube system with a Pd/C catalyst cartridge. beilstein-journals.org This technique allows for safe handling of hazardous reagents and precise control over reaction parameters like temperature and pressure, leading to high yields and throughput. beilstein-journals.org Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is a critical aspect of developing robust and scalable synthetic routes. beilstein-journals.org
Continuous Flow Synthesis Applications
Continuous flow chemistry offers significant advantages for the synthesis of indole derivatives, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling-out. While a specific continuous flow process for this compound is not extensively detailed in the literature, the principles can be applied to its synthesis based on established protocols for analogous compounds.
The key steps of the synthesis, the Japp-Klingemann reaction and the Fischer indole synthesis, can be adapted to a continuous flow setup. The diazotization of 3,5-dichloroaniline, a crucial initial step for the Japp-Klingemann reaction, can be performed in a flow reactor, allowing for precise temperature control of this often exothermic and unstable reaction. The subsequent coupling with a β-ketoester to form the hydrazone intermediate can also be carried out in a continuous manner.
The Fischer indole synthesis, which involves the cyclization of the arylhydrazone in the presence of an acid catalyst, benefits significantly from the high-temperature and high-pressure conditions achievable in continuous flow reactors. nih.gov This allows for a dramatic reduction in reaction times compared to batch processing. The use of packed-bed reactors with solid acid catalysts can simplify downstream purification. nih.gov
Research Findings:
Studies on the continuous flow Fischer indole synthesis of various substituted indoles have demonstrated the feasibility of this approach. For instance, the synthesis of tetrahydrocarbazole and cyclopentaindole has been achieved with throughputs in the range of 2-20 mg/h in single-channel microreactor systems. researchgate.net Optimization of parameters such as temperature, residence time, and catalyst is crucial for maximizing yield and throughput. A design-of-experiments (DoE) approach can be employed to systematically evaluate these parameters. nih.gov For the synthesis of a dichloro-substituted indole, careful optimization would be necessary to manage potential side reactions and ensure complete conversion.
The table below outlines a hypothetical set of optimized parameters for the continuous flow synthesis of a key intermediate, ethyl 3,5-dichloro-1H-indole-2-carboxylate, based on data from similar indole syntheses.
| Parameter | Value | Rationale/Reference |
|---|---|---|
| Reactor Type | Packed-bed with solid acid catalyst (e.g., Amberlyst 15) | Facilitates catalyst separation and continuous operation. nih.gov |
| Temperature | 150-200°C | Higher temperatures accelerate the Fischer indole cyclization. nih.gov |
| Pressure | 10-20 bar | To maintain the solvent in the liquid phase at elevated temperatures. |
| Residence Time | 5-15 minutes | Significantly shorter than batch reactions, which can take several hours. nih.gov |
| Solvent | Ethanol/Toluene | Common solvents for Fischer indole synthesis. |
| Reactant Concentration | 0.1-0.5 M | A balance between throughput and preventing precipitation in the reactor. |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indoles. nih.gov The application of microwave irradiation to the synthesis of this compound and its analogues can significantly reduce reaction times for key steps like the Fischer indole synthesis.
The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to different outcomes and selectivities compared to conventional heating methods. For the synthesis of substituted indole-2-carboxylic acid esters, microwave irradiation has been shown to be effective, often in the presence of an ionic liquid as the solvent and a copper catalyst. nih.gov
Research Findings:
Microwave-assisted methods have been successfully applied to various indole syntheses. For instance, the Bischler indole synthesis of 2-arylindoles has been performed in a solvent-free manner under microwave irradiation, with reaction times as short as 45-60 seconds. organic-chemistry.org In the context of the Fischer indole synthesis, microwave-assisted protocols have also been developed, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov
For the synthesis of ethyl 3,5-dichloro-1H-indole-2-carboxylate, a microwave-assisted Fischer indole cyclization of the corresponding hydrazone would be a key step. The optimization of microwave power, temperature, and reaction time would be critical to maximize the yield and minimize the formation of byproducts.
The following table provides a set of plausible optimized parameters for the microwave-assisted synthesis of ethyl 3,5-dichloro-1H-indole-2-carboxylate.
| Parameter | Value | Rationale/Reference |
|---|---|---|
| Microwave Reactor | Sealed vessel | Allows for heating above the solvent's boiling point. |
| Microwave Power | 100-300 W | Typical power range for laboratory-scale microwave reactors. nih.gov |
| Temperature | 120-180°C | Accelerates the cyclization reaction. mdpi.com |
| Time | 10-30 minutes | Drastic reduction from hours in conventional heating. actascientific.com |
| Solvent | DMF or an ionic liquid | High-boiling polar solvents are effective for microwave synthesis. nih.gov |
| Catalyst | Brønsted or Lewis acid (e.g., p-TsOH, ZnCl2) | Essential for the Fischer indole synthesis. organic-chemistry.org |
Industrial-Scale Feasibility and Chemical Yield Optimization
The industrial-scale synthesis of this compound presents several challenges, including the management of hazardous reagents, process safety, cost-effectiveness, and waste minimization. The principles of process intensification, which aim to develop smaller, safer, and more efficient manufacturing processes, are highly relevant. cetjournal.itwur.nl
A traditional batch synthesis would likely follow the Japp-Klingemann/Fischer indole route. For industrial-scale production, each step would need to be carefully optimized to maximize yield and minimize costs. The starting material, 3,5-dichloroaniline, is a readily available industrial chemical. The subsequent steps, including diazotization, hydrazone formation, and cyclization, would require robust process control to ensure consistent product quality and safety.
Chemical Yield Optimization:
The final hydrolysis of the ethyl ester to the carboxylic acid is generally a high-yielding reaction, but the conditions (e.g., base concentration, temperature, and reaction time) need to be optimized to ensure complete conversion without degradation of the indole ring.
Industrial-Scale Feasibility:
The transition from laboratory-scale to industrial production requires careful consideration of several factors:
Reactor Design: For batch production, glass-lined or stainless steel reactors would be suitable. For a continuous process, specialized flow reactors would be necessary.
Heat Management: The diazotization and Fischer indole synthesis can be exothermic. Effective heat management is crucial for safety and to prevent side reactions.
Process Automation: Automation can improve process control, consistency, and safety.
Downstream Processing: Efficient methods for product isolation and purification, such as crystallization, are essential for achieving the desired product purity at a large scale.
The table below summarizes key considerations for the industrial-scale synthesis and yield optimization of this compound.
| Process Step | Key Optimization Parameters | Industrial-Scale Considerations |
|---|---|---|
| Diazotization of 3,5-dichloroaniline | Temperature, concentration of nitrous acid, addition rate. | Strict temperature control to prevent decomposition of the diazonium salt. |
| Japp-Klingemann Reaction | pH, temperature, stoichiometry of reactants. | Control of pH is critical for efficient coupling and to minimize side reactions. |
| Fischer Indole Synthesis | Catalyst type and loading, temperature, solvent, reaction time. | Choice of a cost-effective and recyclable catalyst. Management of acid waste. |
| Ester Hydrolysis | Base concentration, temperature, reaction time. | Ensuring complete hydrolysis without product degradation. Efficient product isolation. |
Chemical Reactivity and Derivatization Strategies of 3,5 Dichloro 1h Indole 2 Carboxylic Acid
Electrophilic Aromatic Substitution on the Dichlorinated Indole (B1671886) Ring
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The inherent reactivity typically favors substitution at the C3 position due to the highest electron density and the ability to form a stable intermediate without disrupting the aromaticity of the benzene (B151609) portion of the molecule. chim.ityoutube.com The presence of two chlorine atoms and a carboxylic acid group on the 3,5-dichloro-1H-indole-2-carboxylic acid molecule influences the regioselectivity and rate of these reactions.
The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. pcbiochemres.comijpcbs.comrsc.org For indoles, this reaction reliably occurs at the C3 position. youtube.compcbiochemres.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgtcichemicals.comwikipedia.org This forms a chloroiminium ion, which acts as the electrophile. youtube.comwikipedia.org
In the context of substituted indole-2-carboxylic acids, the Vilsmeier-Haack reaction proceeds as expected. For instance, the formylation of ethyl-4,6-dichloro-1H-indole-2-carboxylate, a closely related derivative, successfully yields the corresponding C3-aldehyde. nih.gov The reaction involves an electrophilic attack of the Vilsmeier reagent at the C3 position, followed by hydrolysis during workup to produce the 3-formylindole derivative. wikipedia.org This C3-formyl group is a valuable synthetic handle for further derivatization. ijpcbs.comnih.gov
Table 1: Vilsmeier-Haack Formylation of an Indole-2-Carboxylate (B1230498) Derivative
| Starting Material | Reagents | Product | Reference |
|---|
Beyond formylation, the electron-rich indole ring can undergo other electrophilic aromatic substitution reactions. masterorganicchemistry.com While the C3 position is the most reactive site, the directing effects of existing substituents play a crucial role. chim.it The carboxylic acid group at C2 is electron-withdrawing, which might slightly deactivate the ring, but the nitrogen atom's lone pair strongly activates the pyrrole (B145914) portion of the indole for electrophilic attack, primarily at C3.
One notable example of another electrophilic functionalization is aminomethylation. The reaction of indoles with 1,3,5-triazinanes in the absence of a Lewis acid can lead to the selective synthesis of C3-aminomethylated indoles. nih.gov This transformation proceeds via nucleophilic attack of the indole at the C3 position onto an imine generated from the triazinane. nih.gov
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety at the C2 position of this compound is a key functional group that allows for a wide range of derivatization strategies, including hydrolysis of its esters and formation of new esters and amides through condensation reactions. nih.gov
Esters of this compound can be readily hydrolyzed to regenerate the parent carboxylic acid. nih.gov This reaction, often referred to as saponification when carried out under basic conditions, is a fundamental transformation in organic synthesis. libretexts.orgucalgary.calibretexts.org
Hydrolysis can be catalyzed by either an acid or a base. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst. This reaction is reversible and typically requires a large excess of water to drive the equilibrium towards the products: the carboxylic acid and the corresponding alcohol. libretexts.orgucalgary.ca
Base-catalyzed hydrolysis (saponification) involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction is irreversible because the carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer reactive towards the alcohol. libretexts.orgucalgary.ca Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. ucalgary.ca
A specific example includes the hydrolysis of ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate to yield 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid. nih.gov
The carboxylic acid group is a precursor for the synthesis of amides and esters, which are common functional groups in pharmacologically active molecules. libretexts.org These transformations are typically condensation reactions, where two molecules combine with the loss of a small molecule, usually water. libretexts.org
Esterification: Esters can be formed by reacting this compound with an alcohol, typically under acidic conditions (Fischer esterification). libretexts.orgnii.ac.jp To overcome the equilibrium limitations of this reaction, various strategies can be employed, such as using an excess of the alcohol or removing the water as it forms. nii.ac.jp Alternatively, the carboxylic acid can be activated using coupling reagents. organic-chemistry.orgresearchgate.net Research has shown the successful esterification of related indole-2-carboxylic acids to produce a variety of ester derivatives. nih.gov
Amide Formation: The synthesis of amides from carboxylic acids and amines requires the activation of the carboxylic acid, as direct reaction is generally inefficient. libretexts.orglibretexts.org Common methods include:
Conversion to an acyl chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comchemguide.co.uk The resulting acyl chloride readily reacts with an amine to form the amide. chemguide.co.uk
Use of coupling reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonitrilic chloride trimer (PNT), can facilitate the direct formation of an amide bond by activating the carboxylic acid in situ. libretexts.orgmasterorganicchemistry.comiajpr.com These methods are often preferred for sensitive substrates as they proceed under milder conditions. masterorganicchemistry.com
These condensation reactions have been used to synthesize libraries of indole derivatives for biological screening. For example, substituted indole-2-carboxylic acids have been condensed with anilines as part of the synthesis of complex heterocyclic systems. nih.govrug.nl
Table 2: Representative Condensation Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄) or Coupling Agent | Ester | nih.govlibretexts.org |
Modifications at Carbon Positions (C3, C4, C5, C6, C7)
Functionalization at various carbon atoms of the indole ring is crucial for fine-tuning the biological and physical properties of the resulting molecules.
The C3 position is the most readily modified due to its high nucleophilicity. chim.it As discussed, electrophilic substitution predominantly occurs at this site. chim.ityoutube.com The 3-formyl derivative, obtained from the Vilsmeier-Haack reaction, is a particularly versatile intermediate. For example, it can undergo subsequent reactions like the Horner-Wadsworth-Emmons reaction with phosphonium (B103445) ylides or the Doebner-Knoevenagel modification to introduce α,β-unsaturated systems at the C3 position. nih.gov Another example of C3 modification is the synthesis of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, demonstrating the addition of an alkyl chain at this position. nih.gov
Modifications at the benzene ring positions (C4, C5, C6, C7 ) are generally more challenging due to the lower reactivity of these C-H bonds compared to the C3 position. chim.it However, achieving site-selective functionalization at these positions is an active area of research, often requiring the use of directing groups and transition-metal catalysis. chim.it The substituent pattern on the indole ring can influence the biological activity of the molecule. For instance, in a series of CysLT₁ antagonists, it was found that substitution at the C4 position of the indole ring was the least favorable for activity, while substitution at the C7 position was the most favorable. nih.gov This highlights the importance of being able to selectively modify these positions to optimize molecular properties.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
| 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid |
| Acetic acid |
| 1-butanol |
| Butyl acetate |
| Dicyclohexylcarbodiimide (DCC) |
| N,N-dimethylformamide (DMF) |
| Ethyl-4,6-dichloro-1H-indole-2-carboxylate |
| Ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate |
| Oxalyl chloride |
| Phosphonitrilic chloride trimer (PNT) |
| Phosphorus oxychloride (POCl₃) |
| Sodium hydroxide |
Introduction of Long-Chain Alkyl or Aryl Substituents
The functionalization of the this compound scaffold through the introduction of alkyl or aryl groups can be achieved at several positions, primarily at the N-1 (indole nitrogen) and C-3 positions.
N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, followed by reaction with an alkyl halide to introduce a substituent. This is a common strategy for modifying indole derivatives. While indole itself can react with methyl iodide at elevated temperatures, the use of a base is more typical for achieving high yields. bhu.ac.in
C-3 Alkylation: The C-3 position of the indole ring is nucleophilic and susceptible to electrophilic attack. However, direct alkylation can be challenging. A more modern approach involves the reductive C-H alkylation of indoles using carboxylic acids, catalyzed by transition metals like cobalt. researchgate.netrsc.org This method allows for the direct functionalization of the indole core with a variety of alkyl groups derived from readily available carboxylic acids. researchgate.netrsc.org
Palladium-Catalyzed Cross-Coupling: Aryl groups can be introduced via palladium-catalyzed cross-coupling reactions. For instance, the C-3 position can be functionalized through coupling reactions if a suitable leaving group is present. More commonly, the halogenated positions (C-3 and C-5) of the indole ring can participate in cross-coupling reactions like the Suzuki or Sonogashira reactions to form C-C bonds with aryl or alkynyl partners, respectively. nih.gov
Table 1: Representative Alkylation Reactions on the Indole Scaffold
| Reaction Type | Reagents & Conditions | Position of Substitution | Product Type |
|---|
Halogen Exchange or Further Halogenation
The two chlorine atoms on the this compound molecule offer opportunities for further functionalization through exchange or by the addition of more halogen atoms.
Halogen Exchange (Halex) Reactions: The chlorine atoms can potentially be exchanged for other halogens (bromine, iodine, or fluorine). This is often accomplished through metal-mediated processes. For example, regioselective halogen-metal exchange using reagents like isopropylmagnesium chloride can be used to replace a halogen, which can then be quenched with a halogen source. organic-chemistry.org The existence of related compounds like 3,5-diiodo-1H-indole-2-carboxylic acid and 3,5-difluoro-1H-indole-2-carboxylic acid suggests that synthetic routes to these halogenated analogs are feasible. chemicalbook.comnih.gov
Further Halogenation: The indole ring can undergo further electrophilic halogenation. The reaction of indoles with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular bromine can introduce additional halogen atoms onto the ring. nih.gov For instance, the halogenation of 2-trifluoromethylindole with NBS or iodine has been shown to produce 3-bromo- (B131339) and 3-iodoindoles, respectively. nih.gov Further reaction can lead to polyhalogenated indoles. nih.gov
Decarboxylative Halogenation: A process known as halodecarboxylation can replace the carboxylic acid group with a halogen. acs.org For example, some indole-2-carboxylic acids have been shown to undergo iododecarboxylation when treated with iodine and a base. acs.org The Hell-Volhard-Zelinsky reaction is a classic method for α-halogenation of carboxylic acids, typically using Br₂ and PBr₃, which proceeds via an acid halide intermediate. youtube.com
Table 2: Halogenation and Halogen Exchange Strategies
| Reaction Type | Reagents & Conditions | Position(s) Affected | Outcome |
|---|---|---|---|
| Halogen-Metal Exchange | i-PrMgCl, then Halogen Source (e.g., I₂) | C-3 or C-5 | Exchange of Cl for another halogen |
| Electrophilic Halogenation | NBS, NCS, I₂ | Other available ring positions | Addition of Br, Cl, or I |
| Iododecarboxylation | I₂ / KI, NaHCO₃ | C-2 | Replacement of -COOH with -I |
Reduction Reactions of Functional Groups
The functional groups of this compound, namely the carboxylic acid and the chloro substituents, can be targeted by reduction reactions.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. fiveable.me Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting the acid to the corresponding (3,5-dichloro-1H-indol-2-yl)methanol. libretexts.org This reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group. libretexts.org Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another powerful and often more selective reagent for reducing carboxylic acids to primary alcohols. libretexts.org
Reduction of Chloro Substituents (Dehalogenation): The chlorine atoms on the aromatic ring can be removed via catalytic hydrogenation. This process, known as hydrodehalogenation, typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) to replace the C-Cl bonds with C-H bonds. This would convert the molecule to indole-2-carboxylic acid.
Table 3: Reduction Reactions of this compound
| Functional Group | Reducing Agent | Product |
|---|---|---|
| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |
| Carboxylic Acid (-COOH) | Borane (BH₃/THF) | Primary Alcohol (-CH₂OH) |
| Chloro Substituents (-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Dehalogenated Indole |
Cyclization Reactions and Formation of Fused Heterocycles
This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger ring systems are often of significant interest in medicinal chemistry. rug.nlsemanticscholar.org
A prominent strategy involves multicomponent reactions (MCRs) followed by cyclization. For example, a tandem sequence involving a Ugi four-component reaction followed by a palladium-catalyzed intramolecular cyclization can be used to construct indolo[3,2-c]quinolinones. rug.nl In this approach, an indole-2-carboxylic acid (including chloro-substituted derivatives), an aniline, an aldehyde, and an isocyanide react to form an intermediate Ugi product. rug.nl This intermediate then undergoes a Pd-catalyzed dual C-H functionalization/cyclization to yield the final tetracyclic fused system. rug.nl Research has shown that 5-chloro-indole-2-carboxylic acid is a viable substrate for this reaction, producing the corresponding chlorinated indolo[3,2-c]quinolinone in good yield. rug.nl
The general applicability of indole derivatives in forming fused systems is well-established. nih.govrsc.org These reactions often leverage the reactivity of the N-1 and C-3 positions to build new rings onto the indole core. The presence of the carboxylic acid at C-2 and halogens at C-3 and C-5 provides additional handles for designing diverse cyclization strategies to access a wide array of indole-fused heterocycles. organic-chemistry.org
Table 4: Example of Fused Heterocycle Synthesis
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
|---|
Structure Activity Relationship Sar Studies of 3,5 Dichloro 1h Indole 2 Carboxylic Acid Derivatives
Influence of Halogenation Pattern on Biological Activity
The number, position, and nature of halogen substituents on the indole (B1671886) ring are critical determinants of biological activity, though the optimal pattern is highly dependent on the specific biological target. The 3,5-dichloro substitution serves as a key feature for many derivatives, but alterations to this pattern have revealed important SAR insights.
For instance, in a series of antagonists for the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, a 4,6-dichloro substitution pattern on the indole-2-carboxylate (B1230498) core was found to be optimal, showing increased affinity compared to unsubstituted or 5-tert-butyl substituted derivatives. sigmaaldrich.commdpi.com This suggests that for this particular receptor, electron-withdrawing groups at these specific positions enhance binding.
Conversely, in the development of selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, removal of chlorine atoms from the indole ring led to an improvement in potency. nih.gov This indicates that for the CysLT1 receptor, a less electron-deficient indole core may be favorable for activity.
In the context of HIV-1 integrase inhibitors, the presence of a halogenated phenyl group at the C6 position of the indole-2-carboxylic acid scaffold was found to be advantageous. It is proposed that this modification facilitates a π-π stacking interaction with the viral DNA within the enzyme's active site, thereby enhancing inhibitory activity. nih.gov
These findings underscore that there is no universal rule for the effect of halogenation; the influence of the halogenation pattern is intricately linked to the topology and electronic environment of the target binding site.
Table 1: Effect of Halogenation Pattern on Biological Activity
| Compound Series | Target | Substitution Pattern | Effect on Activity | Reference |
|---|---|---|---|---|
| Indole-2-carboxylates | NMDA-Glycine Site | 4,6-Dichloro | Increased Affinity | sigmaaldrich.commdpi.com |
| Indole-2-carboxylates | NMDA-Glycine Site | Unsubstituted | Lower Affinity vs 4,6-Dichloro | mdpi.com |
| CysLT1 Antagonists | CysLT1 Receptor | Chlorines Removed | Improved Potency | nih.gov |
| Integrase Inhibitors | HIV-1 Integrase | C6-Halogenated Phenyl | Enhanced Activity (π-π stacking) | nih.gov |
Impact of Substituents at the Indole Nitrogen (N1)
The indole nitrogen (N1) is a potential site for modification, and substitution at this position can influence the molecule's steric bulk, electronic properties, and hydrogen bonding capacity. While extensive SAR studies on N1-substituted 3,5-dichloro-1H-indole-2-carboxylic acid are not widely reported, research on related indole scaffolds provides valuable insights.
In the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the unsubstituted N-H group of the indole ring was identified as a crucial pharmacophoric element. It is suggested that the N-H group may act as a hydrogen bond donor, contributing to the binding affinity with the target enzymes. researchgate.net This implies that for these targets, N1-substitution would likely be detrimental to activity.
Role of the Carboxylic Acid Moiety at C2 and its Derivatives (e.g., Esters, Amides)
The carboxylic acid group at the C2 position is a cornerstone of the this compound scaffold and has been shown to be essential for the biological activity of many of its derivatives. This functional group, being ionizable at physiological pH, often engages in critical interactions such as hydrogen bonding or ionic bonding with receptor sites.
For CysLT1 antagonists, the C2-carboxylic acid was demonstrated to be a necessary pharmacophore. Its removal resulted in a 47-fold decrease in potency, highlighting its indispensable role in binding to the receptor. nih.gov Similarly, for HIV-1 integrase inhibitors, the indole core in conjunction with the C2-carboxyl group forms a metal-chelating motif that is vital for inhibiting the enzyme. nih.gov Further studies on NMDA-glycine site antagonists revealed that replacing the carboxylic acid with other acidic isosteres, such as tetrazolyl or 1,3,4-oxadiazol-5-yl-2-one groups, generally leads to a reduction in binding affinity. mdpi.com
Modification of the carboxylic acid to its ester or amide derivatives typically has a profound impact on activity. For HIV-1 integrase inhibitors, esterification of the C2-carboxyl group impaired the chelation with metal ions and led to a loss of activity. nih.gov Hydrolysis of these esters back to the free carboxylic acid restored the inhibitory effect. nih.gov In the case of CysLT1 antagonists, while both ester and amide derivatives were explored, amide bonds were found to be superior to ester bonds in the internal chain of the molecule. nih.gov
Table 2: Effect of C2-Carboxylic Acid and its Derivatives on Activity
| Target | C2-Moiety | Effect on Activity | Reference |
|---|---|---|---|
| CysLT1 Receptor | Carboxylic Acid | Essential for high potency | nih.gov |
| CysLT1 Receptor | Amide | Superior to ester | nih.gov |
| HIV-1 Integrase | Carboxylic Acid | Essential for metal chelation | nih.gov |
| HIV-1 Integrase | Ester | Loss of activity | nih.gov |
| NMDA-Glycine Site | Carboxylic Acid | More potent than other acidic isosteres | mdpi.com |
| NMDA-Glycine Site | Tetrazolyl, Oxadiazolonyl | Less potent than carboxylic acid | mdpi.com |
Effects of Substituents at the C3 Position
The C3 position of the indole ring is a common site for substitution and offers a vector for introducing diverse chemical functionalities to probe interactions with biological targets.
In the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position was found to significantly enhance activity. This substituent is believed to extend into a hydrophobic cavity near the enzyme's active site, thereby improving binding affinity. nih.gov For CysLT1 antagonists, the presence of an α,β-unsaturated double bond as part of a larger substituent at C3 was shown to be important for high potency. nih.gov
For allosteric modulators of the cannabinoid 1 (CB1) receptor, the C3 position was also found to be sensitive to substitution. While longer alkyl chains of up to nine carbons were tolerated, smaller groups such as hydrogen or methyl were preferred over an ethyl group for optimal activity in some series. rsc.org In a series of antagonists for the NMDA-glycine site, indole-2-carboxylates bearing suitable chains at the C3 position were synthesized, with C3-acetamides being among the most potent compounds. sigmaaldrich.com
Contributions of Substituents at the C4, C5, C6, and C7 Positions
Substituents on the benzene (B151609) portion of the indole nucleus (positions C4, C5, C6, and C7) play a significant role in modulating the electronic properties and steric profile of the molecule, which in turn affects biological activity.
As mentioned earlier, a 4,6-dichloro substitution pattern was found to be highly favorable for antagonists of the NMDA-glycine site. mdpi.com The C5 position is also a key site for modification. For instance, a 5-chloro substituent was a common feature in a series of 1H-indole-2-carboxamides developed as CB1 receptor allosteric modulators. rsc.org In this series, both 5-chloro and 5-fluoro substituents were found to be important for activity. rsc.org
The C6 position has also been a target for substitution. In a series of dual inhibitors for IDO1 and TDO, the introduction of a 6-acetamido group was found to be favorable for binding and resulted in micromolar-level inhibitors. mdpi.com For HIV-1 integrase inhibitors, the addition of a halogenated aniline at the C6 position markedly improved the inhibitory effect, likely due to the formation of π-π stacking interactions with viral DNA. nih.gov
The C7 position can also be modified to enhance activity. A notable example is a highly potent and selective CysLT1 antagonist which features a 7-methoxy group on the indole ring. nih.gov This substitution was part of the lead optimization that resulted in a compound with an IC50 value in the nanomolar range. nih.gov
Table 3: Effect of Substituents at C4, C5, C6, and C7 Positions
| Position | Substituent | Compound Series/Target | Effect on Activity | Reference |
|---|---|---|---|---|
| C4, C6 | Dichloro | NMDA-Glycine Site Antagonists | Increased Affinity | mdpi.com |
| C5 | Chloro or Fluoro | CB1 Allosteric Modulators | Important for Activity | rsc.org |
| C6 | Acetamido | IDO1/TDO Dual Inhibitors | Favorable for Binding | mdpi.com |
| C6 | Halogenated Aniline | HIV-1 Integrase Inhibitors | Improved Inhibition | nih.gov |
| C7 | Methoxy | CysLT1 Antagonists | Contributed to High Potency | nih.gov |
Pharmacophore Model Development and Validation
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of indole-2-carboxylic acid, several pharmacophore models have been developed to guide the design of new and more potent compounds.
For a novel class of CysLT1 antagonists, SAR studies revealed that the indole ring, the C2-carboxylic acid function, and a specific (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group were the three necessary pharmacophores. nih.gov These features represent the key interaction points with the CysLT1 receptor.
In the case of HIV-1 integrase inhibitors, a binding conformation analysis showed that the indole core and the C2-carboxyl group act as a chelating core for two Mg2+ ions in the active site. nih.gov This metal-chelating interaction is a critical pharmacophoric feature. Further development of these inhibitors involved adding a halogenated phenyl group at C6 to introduce a π-stacking interaction and a long branch at C3 to occupy a hydrophobic pocket, thus refining the pharmacophore model. nih.gov
For ligands of the NMDA-glycine site, key pharmacophores have also been identified. mdpi.com The development of these models typically involves aligning a set of active compounds to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models are then validated by their ability to distinguish between active and inactive compounds and can be used for virtual screening of compound libraries to identify new potential hits. nih.gov
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and to understand how these conformations relate to its biological activity.
For indole-2-carboxylic acid derivatives, the orientation of the carboxylic acid group relative to the indole ring is a key conformational parameter. X-ray crystallography studies of related compounds, such as 5-halogenated-indole-2-carboxylic acids, have shown that these molecules can form cyclic dimers in the solid state through intermolecular hydrogen bonds between their carboxylic acid groups. nih.gov This dimeric structure provides insight into a stable, low-energy conformation that these molecules can adopt.
Mechanistic Investigations of Biological Activities of 3,5 Dichloro 1h Indole 2 Carboxylic Acid and Its Analogues
Antiviral Activity Mechanisms
The antiviral potential of indole-2-carboxylic acid derivatives has been a significant area of research, particularly in the context of human immunodeficiency virus type 1 (HIV-1). The primary mechanism identified is the inhibition of a crucial viral enzyme, HIV-1 integrase.
HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome, a process critical for viral replication. nih.gov Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of the strand transfer step of this process. nih.govnih.gov
The core mechanism of this inhibition lies in the ability of the indole (B1671886) structure to chelate divalent metal ions, specifically two magnesium ions (Mg²⁺), within the active site of the integrase. nih.govnih.gov This chelation is crucial for the catalytic activity of the enzyme. The indole nucleus and the carboxyl group at the C2 position of the indole ring play a direct role in binding to these metal ions, thereby inactivating the enzyme and preventing the integration of viral DNA into the host chromosome. nih.govnih.gov Structural optimization studies have shown that modifications at various positions of the indole core can significantly enhance this inhibitory activity. For instance, introducing a long branch on the C3 position of the indole core can improve interactions with the hydrophobic cavity near the active site of the integrase. nih.gov Furthermore, the addition of halogenated benzene (B151609) rings at the C6 position can lead to π–π stacking interactions with the viral DNA, further strengthening the inhibitory effect. nih.gov
A study identified indole-2-carboxylic acid as a promising scaffold for developing novel integrase strand transfer inhibitors (INSTIs). nih.gov Through virtual screening and subsequent optimization, a derivative, compound 20a , demonstrated a marked increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov This highlights the potential of the indole-2-carboxylic acid scaffold in the development of new antiviral agents to combat drug-resistant HIV-1 strains. nih.gov
Anticancer Activity Mechanisms
Analogues of 3,5-dichloro-1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of programmed cell death (apoptosis), modulation of the cell cycle, and inhibition of key molecular pathways that drive cancer cell proliferation.
Several studies have shown that indole-2-carboxamide derivatives can trigger apoptosis in cancer cells. nih.gov The induction of apoptosis is a key indicator of a compound's potential as an anticancer drug. The apoptotic activity of these compounds has been evidenced by their effects on various apoptotic markers. nih.gov
Research on a series of indole-2-carboxamide derivatives revealed their ability to induce apoptosis with high potency. nih.gov This was demonstrated by the activation of caspases, which are central executioners of apoptosis. Specifically, these compounds led to increased levels of Caspase-3, Caspase-8, and Caspase-9. nih.gov Furthermore, they influenced the levels of proteins in the Bcl-2 family, which are critical regulators of apoptosis. The pro-apoptotic protein Bax was found to be upregulated, while the anti-apoptotic protein Bcl-2 was downregulated. nih.gov Another key event in the intrinsic pathway of apoptosis is the release of Cytochrome C from the mitochondria into the cytosol. Treatment with these indole derivatives was shown to significantly increase the levels of Cytochrome C in cancer cells. nih.gov For example, compounds 5d , 5e , and 5h increased Cytochrome C levels by 14, 16, and 13 times, respectively, in MCF-7 human breast cancer cells compared to untreated cells. nih.gov
The table below summarizes the effect of selected indole-2-carboxamide derivatives on apoptotic markers in MCF-7 cells. nih.gov
| Compound | Fold Increase in Cytochrome C | Bax Level (pg/mL) |
| 5d | 14 | 290 |
| 5e | 16 | 296.50 |
| 5h | 13 | Not Reported |
| Doxorubicin (Control) | Not Reported | 276 |
| Untreated Control | 1 | Not Reported |
Data sourced from a study on indole-2-carboxamide derivatives and their apoptotic effects. nih.gov
In addition to inducing apoptosis, certain indole derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. wisc.edu
Studies on novel 1H-indole-2-carboxylic acid derivatives have demonstrated their ability to cause cell cycle arrest, specifically at the G1-S phase transition, in liver cancer cells. nih.gov This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication. The retinoblastoma protein (Rb) and cyclin-dependent kinases (CDKs) are key regulators of this transition. wisc.edu Indole-3-carbinol, a related indole compound, has been shown to induce G1 cell cycle arrest in a leukemia cell line by upregulating the expression of cell cycle inhibitors like p21 and p27 and downregulating CDK2. nih.gov This modulation of cell cycle-related proteins effectively stops the uncontrolled proliferation of cancer cells.
A promising strategy in cancer therapy is the development of multi-targeted agents that can inhibit multiple signaling pathways simultaneously. Analogues of this compound have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov
EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation, and its overexpression or mutation is common in many cancers. CDK2 is a key enzyme that regulates the G1/S phase transition of the cell cycle. nih.govwisc.edu The dual inhibition of both EGFR and CDK2 by a single molecule offers a powerful approach to suppress cancer cell growth.
A study on a series of 5-chloro-3-methyl-1H-indole-2-carboxamides demonstrated their efficacy as dual EGFR/CDK2 inhibitors. nih.gov Several derivatives exhibited significant inhibitory activity against both enzymes. For instance, compounds 5d , 5i , 5j , and 5k showed notable inhibition of CDK2, with IC₅₀ values of 23, 27, 34, and 19 µM, respectively. nih.gov The same study found that derivatives 5d , 5e , and 5j were potent EGFR inhibitors with IC₅₀ values of 89, 93, and 98 nM, respectively, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov
The table below presents the inhibitory activity of selected indole-2-carboxamide derivatives against EGFR and CDK2.
| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (µM) |
| 5d | 89 ± 6 | 23 |
| 5e | 93 ± 8 | Not Reported |
| 5i | Not Reported | 27 |
| 5j | 98 ± 8 | 34 |
| 5k | Not Reported | 19 |
| Erlotinib (EGFR Ref.) | 80 ± 5 | Not Applicable |
| Dinaciclib (CDK2 Ref.) | Not Applicable | 0.02 |
Data sourced from a study on the dual inhibitory effects of indole-2-carboxamides. nih.gov
Antimicrobial and Anti-infective Mechanisms
The therapeutic potential of indole derivatives extends to combating microbial infections. Research has highlighted the antimicrobial properties of compounds related to this compound against a range of pathogens.
One study investigated 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and found that they exhibited structure-dependent antimicrobial activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, as well as drug-resistant fungi such as Candida auris and Aspergillus fumigatus. nih.gov For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed notable activity. nih.gov
Another area of investigation involves indole-3-carboxamide-polyamine conjugates. These compounds have shown intrinsic activity against both bacterial and fungal species. nih.gov A key finding is their ability to potentiate the action of existing antibiotics against drug-resistant bacteria. The proposed mechanism of action for both their intrinsic antimicrobial activity and antibiotic potentiation is the perturbation of the bacterial membrane. nih.gov For example, one such analogue was found to disrupt the bacterial membrane of S. aureus and the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane disruption can lead to cell death and can also increase the susceptibility of the bacteria to other antibiotics.
Receptor Modulation and Signaling Pathway Interactions
Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a key role in the pathophysiology of asthma and allergic rhinitis by activating CysLT1 and CysLT2 receptors. nih.govpatsnap.com The majority of these effects are mediated through the CysLT1 receptor, making it a prime target for therapeutic intervention. nih.govwikipedia.org
Research has identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of potent and selective CysLT1 receptor antagonists. nih.govnih.gov For example, the indole derivative 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid was found to be a highly potent and selective CysLT1 antagonist with an IC50 value of 0.0059 µM for CysLT1, compared to 15 µM for CysLT2. nih.gov This selective antagonism blocks the pro-inflammatory actions of CysLTs, such as bronchoconstriction and mucus secretion, which are hallmarks of asthma. nih.govpatsnap.com
Table 3: CysLT Receptor Antagonism by an Indole-2-Carboxylic Acid Derivative
| Compound | Receptor | IC50 (µM) |
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid | CysLT1 | 0.0059 ± 0.0011 |
| CysLT2 | 15 ± 4 | |
| Data sourced from the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 antagonists. nih.gov |
GPR17 is an orphan G protein-coupled receptor that is phylogenetically related to purinergic and CysLT receptors. nih.gov It has emerged as a potential drug target for inflammatory diseases. nih.gov The compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) was identified as a small-molecule agonist for GPR17. nih.govbiorxiv.orgacs.org
Activation of GPR17 by MDL29,951 and its analogues can influence downstream signaling pathways. acs.org For example, treatment of glioblastoma cell lines with a GPR17 agonist led to a dose-dependent decrease in intracellular Ca2+ and cAMP levels. acs.org Structure-activity relationship studies of MDL29,951 derivatives have shown that while substitutions at the 1-, 5-, or 7-positions of the indole ring are detrimental, the 6-position can accommodate large lipophilic groups, leading to the development of more potent agonists. nih.gov For instance, the 4-fluoro-6-bromo substituted derivative (PSB-18422) showed an EC50 of 27.9 nM. nih.gov While MDL29,951 acts as an agonist, other compounds like pranlukast (B1678047) and montelukast (B128269) have been shown to act as GPR17 antagonists. nih.gov
Table 4: Potency of Indole-2-Carboxylic Acid Derivatives as GPR17 Agonists
| Compound | Substitution | EC50 (nM) |
| PSB-1737 | 6-phenoxy | 270 |
| PSB-18422 | 4-fluoro-6-bromo | 27.9 |
| PSB-18484 | 4-fluoro-6-iodo | 32.1 |
| PSB-1767 | 4-chloro-6-hexyloxy | 67.0 |
| Data sourced from a study on the structural requirements of GPR17 agonists. nih.gov |
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218), for activation. nih.govrjsocmed.comwikipedia.org Over-activation of this receptor can lead to neurotoxicity. rjsocmed.com Indole-based compounds have been developed as potent antagonists acting at the strychnine-insensitive glycine binding site of the NMDA receptor. nih.gov
Specifically, 3-(4,6-dichloro-2-carboxyindol-3-yl)-propionic acid, also known as MDL 29,951, is a potent inhibitor of [3H]glycine binding with a Ki value of 0.14 µM. nih.gov This compound acts as a noncompetitive, glycine-reversible inhibitor of NMDA receptor activation. nih.gov The antagonism is demonstrated by the ability of these compounds to produce parallel rightward shifts in the glycine concentration-response curve for NMDA-stimulated effects. nih.gov This mechanism suggests that these indole derivatives can modulate NMDA receptor function by competing with glycine, thereby providing a basis for potential therapeutic applications in conditions like epilepsy. nih.gov
Table 5: Glycine Binding Site Inhibition by Indole and Kynurenic Acid Derivatives
| Compound | Ki (µM) |
| 7-chlorokynurenic acid | 0.36 |
| 5,7-dichlorokynurenic acid | 0.08 |
| MDL 100,748 | 0.07 |
| MDL 29,951 | 0.14 |
| Data sourced from a study on indole- and quinoline-containing NMDA antagonists. nih.gov |
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is widely expressed in the nervous system and regulates numerous physiological processes. nih.gov Indole-2-carboxamides have been identified as a class of allosteric modulators for the CB1 receptor. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous ligands. researchgate.net
The compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-studied example. nih.gov These indole-2-carboxamides can enhance the binding of CB1 agonists while simultaneously acting as antagonists of G-protein coupling activity. nih.gov Structure-activity relationship studies have shown that the indole ring is important for maintaining high binding affinity to the allosteric site. nih.gov Modifications, particularly at the C3 position of the indole ring, significantly affect the allosteric properties of the ligand. nih.gov This dual activity—enhancing agonist binding while modulating downstream signaling—presents a sophisticated mechanism for fine-tuning CB1 receptor function. nih.gov
Histamine-3 Receptor (H3R) Inverse Agonism
The histamine-3 receptor (H3R) is a G-protein coupled receptor predominantly found in the central nervous system. It acts as a presynaptic autoreceptor, modulating the release of histamine (B1213489) and other neurotransmitters. neurologylive.com H3R exhibits constitutive activity, meaning it can signal without being activated by an agonist. neurologylive.com Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of H3R, inverse agonists stabilize the inactive state of the receptor, thereby reducing its constitutive activity and enhancing the release of histamine. This mechanism has been a therapeutic target for a range of neurological disorders. neurologylive.comacs.orgnih.gov
While direct studies on the H3R inverse agonism of this compound are not extensively documented in the reviewed literature, the indole-2-carboxylic acid scaffold has been identified as a promising core for the development of novel H3R inverse agonists. Research into 5-hydroxyindole-2-carboxylic acid amides has revealed their potential as a new series of H3R inverse agonists. nih.govresearchgate.net Through the use of pharmacophore models, this class of compounds was designed and synthesized, leading to the identification of potent molecules that demonstrated efficacy in animal models. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies highlighted the critical role of the indole core and the carboxylic acid amide functionality in the interaction with the H3R. nih.govresearchgate.net
Furthermore, the discovery of compounds based on a 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold, which also incorporates an indole-like structure, as potent and selective H3R inverse agonists further underscores the importance of the indole nucleus in designing such agents. researchgate.net These findings suggest that the this compound framework possesses the foundational structural elements necessary for potential H3R inverse agonism, warranting further investigation into its specific activity and therapeutic potential.
Enzyme Inhibition Mechanisms
Allosteric Inhibition of Fructose 1,6-Bisphosphatase
Fructose 1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. nih.govnih.gov As such, inhibitors of FBPase are of significant interest as potential therapeutic agents for type 2 diabetes. nih.govnih.gov FBPase is an allosteric enzyme, meaning its activity can be modulated by the binding of molecules to a site other than the active site. nih.govmdpi.com
Derivatives of indole-2-carboxylic acid have been identified as allosteric inhibitors of FBPase. nih.govnih.gov These compounds exert their inhibitory effect by binding to the allosteric site of the enzyme, which is distinct from the active site where the substrate, fructose-1,6-bisphosphate, binds. nih.gov X-ray crystallography studies have revealed that these indole-2-carboxylic acid derivatives bind to the AMP allosteric site, mimicking the binding mode of the natural allosteric inhibitor, adenosine (B11128) monophosphate (AMP). nih.gov
The development of novel FBPase inhibitors has involved the synthesis of various indole analogues. For instance, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against FBPase. nih.gov Extensive structure-activity relationship studies led to the identification of a potent FBPase inhibitor, designated as compound 3.9, with an IC₅₀ of 0.99 μM. nih.govebi.ac.ukresearchgate.net Further research on indole derivatives bearing an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold also yielded potent FBPase inhibitors with IC₅₀ values in the submicromolar range. nih.govacs.org The binding modes of these indole derivatives have been investigated using computational methods, providing insights for the further design and optimization of this class of inhibitors. nih.gov
Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Analogues against Fructose 1,6-Bisphosphatase
| Compound | Modification | IC₅₀ (μM) | Reference |
| 3.9 | 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 | nih.govresearchgate.net |
| 22f | N-acylsulfonamide at 3-position | Submicromolar | nih.govacs.org |
| 22g | N-acylsulfonamide at 3-position | Submicromolar | nih.govacs.org |
Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. bohrium.comnih.gov The upregulation of these enzymes in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the anti-tumor immune response. bohrium.comekb.eg Therefore, the dual inhibition of IDO1 and TDO is considered a promising strategy in cancer immunotherapy. bohrium.comsci-hub.se
The indole-2-carboxylic acid scaffold has been identified as a novel basis for the development of dual IDO1/TDO inhibitors. bohrium.comnih.gov Through screening of compound libraries, indole-2-carboxylic acid derivatives were identified as initial hits, although with weak activity. bohrium.comsci-hub.se Subsequent structural modifications, particularly at the 6-position of the indole ring, led to the discovery of potent dual inhibitors. bohrium.comnih.gov
A series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and shown to be potent dual inhibitors with IC₅₀ values in the low micromolar range. bohrium.comnih.gov Among these, compound 9o-1 emerged as a highly potent inhibitor with an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. bohrium.comnih.govebi.ac.uk Further optimization led to the development of even more potent compounds. For example, a para-benzoquinone derivative, 9p-O, exhibited strong inhibition of both enzymes with IC₅₀ values in the double-digit nanomolar range. bohrium.comnih.govebi.ac.uk Molecular docking and molecular dynamics simulations have been employed to predict the binding modes of these compounds within the active sites of both IDO1 and TDO, providing a structural basis for their dual inhibitory activity and guiding further optimization efforts. bohrium.comnih.gov
Table 2: Dual Inhibitory Activity of Indole-2-Carboxylic Acid Analogues against IDO1 and TDO
| Compound | IC₅₀ IDO1 (μM) | IC₅₀ TDO (μM) | Reference |
| 9o-1 | 1.17 | 1.55 | bohrium.comnih.govebi.ac.uk |
| 9p-O | Double-digit nM | Double-digit nM | bohrium.comnih.govebi.ac.uk |
| 19 | 8.40 | 8.48 | ekb.eg |
| 24 | 1.17 | 1.55 | ekb.eg |
Factor Xa and Factor VIIa Inhibition
Factor Xa (FXa) and Factor VIIa (FVIIa) are critical serine proteases in the blood coagulation cascade. nih.govnih.gov FVIIa, in complex with tissue factor (TF), initiates the coagulation cascade by activating Factor X to FXa. nih.gov FXa then plays a central role in the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin (B1330869) clot. orthobullets.com Therefore, inhibitors of FXa and the TF/FVIIa complex are effective anticoagulants for the prevention and treatment of thromboembolic disorders. nih.govnih.gov
While direct evidence for the inhibition of Factor Xa and Factor VIIa by this compound is not available in the reviewed literature, research on closely related indoline (B122111) derivatives has demonstrated their potential as Factor Xa inhibitors. nih.gov Indoline, which is a saturated analogue of indole, has served as a scaffold for the development of potent FXa inhibitors. nih.gov For instance, an (R)-indoline derivative showed potent in vitro FXa inhibitory activity. nih.gov Further modifications to this scaffold led to the identification of compounds with improved potency and safety profiles. nih.gov
The inhibition of the TF/FVIIa complex is another strategy for anticoagulation. nih.govnih.gov This is often achieved through the action of Tissue Factor Pathway Inhibitor (TFPI), which inhibits FXa and subsequently the TF/FVIIa complex. nih.gov The structural similarity between the indole and indoline scaffolds suggests that indole-2-carboxylic acid derivatives, including this compound, could potentially be explored for their activity against Factor Xa and, by extension, the TF/FVIIa pathway. However, specific studies are required to confirm this hypothesis and to determine the structure-activity relationships for this class of compounds as anticoagulants.
Computational Chemistry and Molecular Modeling of 3,5 Dichloro 1h Indole 2 Carboxylic Acid Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 3,5-dichloro-1H-indole-2-carboxylic acid and related analogs, docking simulations have been instrumental in elucidating their binding modes across a diverse range of biological targets.
Researchers have employed molecular docking to understand how these compounds interact with enzymes and receptors. For instance, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), molecular docking was used to predict the binding conformations of indole-2-carboxylic acid derivatives within the active sites of these enzymes. ebi.ac.uksci-hub.se Similarly, docking studies were crucial in identifying indole-2-carboxylic acid as a potent scaffold for HIV-1 integrase inhibitors. These simulations revealed that the indole (B1671886) core and the C2-carboxyl group could effectively chelate the two magnesium ions (Mg²⁺) essential for the enzyme's catalytic activity. mdpi.com
Further studies have used docking to probe interactions with other key proteins. In the pursuit of anticancer agents, docking simulations predicted the binding interactions of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids with the Epidermal Growth Factor Receptor (EGFR). researchgate.net Docking was also applied to understand how novel 1H-indole-2-carboxylic acid derivatives bind to the 14-3-3η protein, a target in liver cancer, revealing the molecular basis for their anti-proliferative mechanisms. nih.gov The binding mode analysis for a derivative targeting HIV-1 integrase showed that a C6 halogenated benzene (B151609) ring could effectively establish a π–π stacking interaction with the viral DNA. nih.gov These detailed interaction maps provide a rational basis for structural modifications to enhance binding affinity and specificity.
| Derivative Class | Target Protein | Key Insights from Docking | Reference |
| Indole-2-carboxylic acids | IDO1/TDO | Predicted binding modes within the enzyme active site. | ebi.ac.uksci-hub.se |
| Indole-2-carboxylic acids | HIV-1 Integrase | Indole core and C2-carboxyl group chelate two Mg²⁺ ions in the active site. | mdpi.com |
| Pyrazole-indole hybrids | EGFR | Predicted binding interactions with the receptor. | researchgate.net |
| Indole-2-carboxamides | EGFR/CDK2 | Identified key interactions supporting dual inhibitory activity. | nih.gov |
| Indole-2-carboxylic acids | 14-3-3η Protein | Revealed anti-proliferative mechanisms. | nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Conformations
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. MD simulations are frequently used to refine the results of molecular docking and to understand the conformational changes that may occur upon ligand binding.
In the study of IDO1/TDO dual inhibitors, MD simulations were performed to validate and analyze the stability of the binding modes predicted by docking. ebi.ac.uksci-hub.se This approach helps to confirm that the proposed interactions, such as hydrogen bonds and hydrophobic contacts, are maintained in a dynamic, solvated environment, thus providing greater confidence in the predicted binding hypothesis. Studies on other indole derivatives have also utilized MD simulations, often for durations such as 100 nanoseconds, to determine the stability of the ligand-receptor complex and to calculate binding free energies. eurjchem.com These simulations are critical for evaluating the energetics of binding and for ensuring that the computationally designed molecule maintains a stable and favorable conformation within the target's binding pocket.
Homology Modeling of Receptor Targets
When the experimental three-dimensional structure of a target protein has not been determined, homology modeling can be used to construct a reliable 3D model. This technique relies on the known structure of a related homologous protein (the template) to predict the structure of the target.
This approach is particularly valuable for studying G protein-coupled receptors (GPCRs), which are notoriously difficult to crystallize. For derivatives of indole-2-carboxylic acid targeting receptors like the cysteinyl leukotriene receptor 1 (CysLT1) or the cannabinoid CB1 receptor, homology modeling is a key enabling technology. nih.govnih.gov For example, if a high-resolution crystal structure of the specific receptor in its desired activation state is unavailable, a model can be built using the crystal structure of a closely related GPCR as a template. This model then serves as the basis for molecular docking and virtual screening campaigns to identify and optimize novel modulators, such as the allosteric modulators developed for the CB1 receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of newly designed compounds before their synthesis.
For indole derivatives, QSAR studies have been successfully applied to guide the development of new drug candidates. In one study targeting histone lysine (B10760008) methyl transferase, a QSAR model was developed for a series of benzofuran (B130515) and indole derivatives. eurjchem.com Using multiple linear regression (MLR) and a genetic algorithm for selecting the most relevant descriptors, a robust model was created with high statistical significance (R² = 0.9328) and predictive power (R²ext = 0.929). eurjchem.com Such models allow researchers to understand which structural features are critical for activity. For example, the development of CysLT1 antagonists based on a 4,6-dichloro-1H-indole-2-carboxylic acid scaffold involved a detailed analysis of structure-activity relationships (SARs), the qualitative precursor to QSAR. nih.gov This analysis revealed that the indole ring and the carboxylic acid function were essential pharmacophores for activity. nih.gov
| QSAR Model Parameters | Value |
| Robustness (R²) | 0.9328 |
| Stability (Q²LOO) | 0.9212 |
| Predictive Power (R²ext) | 0.9290 |
| Data from a QSAR study on indole derivatives targeting histone lysine methyl transferase. eurjchem.com |
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is a time- and cost-effective alternative to experimental high-throughput screening (HTS).
The indole-2-carboxylic acid scaffold itself was identified as a promising starting point for novel HIV-1 integrase inhibitors through a molecular docking-based virtual screening campaign. mdpi.com In another example, an HTS campaign first identified an indole derivative with micromolar activity against the CysLT1 receptor, which then served as the starting point for further optimization guided by computational methods. nih.gov Virtual screening can be based on the structure of the target (structure-based virtual screening) or on the properties of known active ligands (ligand-based virtual screening). In ligand-based approaches like pharmacophore screening, a 3D model of the essential features required for binding is created and used to filter compound databases for molecules that match the model. mdpi.com This approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates for further experimental testing, accelerating the discovery of novel lead compounds. nih.govdrugbank.com
Advanced Research Applications and Methodological Contributions
Development of Radioligands for Receptor Binding Studies
The indole-2-carboxylic acid framework is a recognized pharmacophore for targeting specific receptor sites, which has led to its use in the development of radiolabeled ligands for receptor binding assays. These radioligands are crucial tools for quantifying receptor density and affinity in tissues and for screening new drug candidates. A notable application for this class of compounds is in the study of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function.
Derivatives of indole-2-carboxylic acid have been developed as antagonists for the glycine (B1666218) binding site on the NMDA receptor. For instance, the radiolabeled glycine site antagonist, [³H]MDL 105,519, which is based on a dichlorinated indole (B1671886) structure, has been instrumental in characterizing the binding properties of this receptor site. thegoodscentscompany.com Such radioligands allow for high-affinity and specific binding to be measured, facilitating detailed pharmacological evaluation of the NMDA receptor complex and the discovery of new modulators. thegoodscentscompany.com The development of these tools underscores the methodological contribution of the indole-2-carboxylic acid scaffold to neuropharmacology research.
Chemical Probes for Biological System Investigations
The ability of 3,5-dichloro-1H-indole-2-carboxylic acid derivatives to selectively interact with biological targets makes them excellent chemical probes for investigating complex biological systems. By inhibiting or modulating the function of specific proteins, these compounds help to elucidate biological pathways and validate new drug targets.
Cysteinyl Leukotriene (CysLT) Receptor Pathway: Researchers have identified derivatives of dichloro-1H-indole-2-carboxylic acid as potent and selective antagonists of the CysLT1 receptor. nih.govresearchgate.net These antagonists serve as critical research tools to probe the role of the CysLT pathway in inflammatory conditions such as asthma. nih.gov The high potency and selectivity of these compounds, like compound 17k with an IC₅₀ value of 0.0059 µM for CysLT1, allow for precise investigation into the physiological and pathological functions mediated by this receptor. nih.gov
Cancer Research: In oncology, derivatives have been synthesized as dual inhibitors of key enzymes and proteins. For example, 5,7-dichloro-substituted indole-2-carboxamides have been evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. nih.gov Furthermore, indole-2-carboxylic acid derivatives have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are implicated in tumor immune escape. sci-hub.senih.gov Other derivatives have been designed to target the 14-3-3η protein, which is involved in liver cancer. nih.gov
Antiviral Research: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comrsc.orgnih.gov Structural modifications of this scaffold have led to compounds that can effectively inhibit the strand transfer activity of the integrase, demonstrating the utility of these derivatives as probes for studying the viral life cycle and as leads for new antiviral therapies. mdpi.comrsc.org
| Biological Target | Derivative Type | Research Application | IC₅₀ Values |
| CysLT1 Receptor | Dichloro-1H-indole-2-carboxylic acid derivatives | Probing inflammatory pathways | 0.0059 µM (for compound 17k) nih.gov |
| EGFR/CDK2 | Dihalo-indole-2-carboxamides | Investigating cancer cell proliferation | 89 nM (EGFR) / 11 nM (CDK2) (for specific derivatives) nih.gov |
| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid derivatives | Studying tumor immune evasion | 1.17 µM (IDO1) / 1.55 µM (TDO) (for compound 9o-1) sci-hub.senih.gov |
| HIV-1 Integrase | Indole-2-carboxylic acid derivatives | Elucidating viral replication mechanisms | 3.11 µM (for compound 17a) rsc.org |
Use as Building Blocks in Organic Synthesis and Materials Science Research
This compound is a valuable building block in organic synthesis due to the reactive handles provided by the carboxylic acid, the N-H of the indole, and the aromatic ring which can be further functionalized. Its derivatives serve as key intermediates in the construction of more complex, biologically active molecules.
Synthetic routes have been developed to produce a wide array of derivatives, including esters and amides, by leveraging the reactivity of the carboxyl group. nih.govmdpi.com For example, the synthesis of potent CysLT1 antagonists and HIV-1 integrase inhibitors starts from a dichlorinated indole-2-carboxylate (B1230498) ester, which is then elaborated through multi-step sequences. nih.govmdpi.com The Fischer indole synthesis, Vilsmeier-Haack reaction, and various coupling reactions are commonly employed to modify the indole core, demonstrating its versatility. nih.govnih.gov Multi-component reactions have also been used to create libraries of diverse indole-fused polyheterocycles from indole-2-carboxylic acid precursors for kinase inhibitor screening. rug.nl
In materials science, the study of polymorphism in indole-2-carboxylic acid derivatives is an area of interest. Different polymorphic forms of a compound can exhibit distinct physical properties, including solubility and stability, which are critical for applications in pharmaceuticals and materials. Research into the crystal structure of a 5-methoxy-1H-indole-2-carboxylic acid has revealed the existence of a new polymorph, highlighting how intermolecular interactions like hydrogen bonding dictate the solid-state architecture. mdpi.com Understanding the polymorphism of such compounds is crucial for controlling their material properties.
Precursors for Agrochemical Research (e.g., Herbicidal Metabolite Studies)
The indole scaffold is central to a class of plant hormones known as auxins, such as indole-3-acetic acid (IAA), which regulate plant growth. frontiersin.org This has made indole derivatives, particularly halogenated ones, a major focus of agrochemical research for the development of synthetic auxins, which are widely used as herbicides.
Chlorinated indole carboxylic acids and their structural relatives, like 2,4-dichlorophenoxyacetic acid (2,4-D), are potent herbicides that induce uncontrolled growth in broadleaf weeds. wikipedia.org Research in this area involves the design and synthesis of novel indole-based compounds to act as antagonists or mimics of plant hormone receptors, such as the transport inhibitor response 1 (TIR1) protein. frontiersin.orgnih.govresearchgate.net For instance, 4-chloroindole-3-acetic acid is a naturally occurring plant hormone that also acts as a herbicide. publications.gc.ca The study of indole derivatives is crucial for developing new herbicides with improved efficacy and selectivity. researchgate.net The synthesis of various indole-3-carboxylic acid derivatives for herbicidal activity screening demonstrates the ongoing importance of this class of compounds as precursors in the search for new agrochemical agents. frontiersin.orgnih.govresearchgate.netbeilstein-journals.org The biological activity of indole derivatives in plant systems continues to be an active area of investigation. frontiersin.orgresearchgate.netnih.govresearchgate.net
Future Perspectives and Emerging Research Avenues for 3,5 Dichloro 1h Indole 2 Carboxylic Acid Research
Exploration of Novel Target Interactions
While derivatives of the indole-2-carboxylic acid framework have been explored against several targets, the future lies in identifying novel protein interactions for compounds specifically bearing the 3,5-dichloro substitution pattern. The electron-withdrawing nature of the chlorine atoms at the C3 and C5 positions significantly alters the electron distribution of the indole (B1671886) ring, potentially unlocking unique binding modes and target affinities that differ from other halogenated or non-halogenated analogs.
Future research will likely focus on screening 3,5-dichloro-1H-indole-2-carboxylic acid and its simple derivatives against a wider array of biological targets implicated in disease. Areas of high potential include:
Kinase Inhibition: The indole nucleus is a well-established scaffold for kinase inhibitors. While research has touched on targets like EGFR and BRAF with other substituted indoles, a systematic exploration of the kinome could reveal novel inhibitory activities for 3,5-dichloro derivatives against cancer-related or inflammatory kinases. mdpi.comresearchgate.net
Enzyme Inhibition: Beyond established targets like D-amino acid oxidase (DAAO), there is potential for inhibiting other enzyme classes. nih.govfrontiersin.org For instance, enzymes involved in metabolic disorders or viral replication, such as HIV-1 integrase, could be promising targets. nih.gov The scaffold's ability to chelate metal ions could be a starting point for designing new metalloenzyme inhibitors. nih.gov
Protein-Protein Interaction (PPI) Modulation: The indole scaffold can mimic key structural motifs, like the tryptophan side chain, in protein recognition. This makes derivatives of this compound attractive candidates for disrupting disease-relevant PPIs, such as the 14-3-3η protein interactions targeted by other indole-2-carboxylic acids in liver cancer. researchgate.netnih.gov
Design of Advanced Derivatives with Enhanced Selectivity
A key challenge and future direction in drug discovery is the development of compounds with high selectivity for their intended target to minimize off-target effects. Starting with the this compound core, medicinal chemists can employ several strategies to design advanced derivatives with superior selectivity.
Structure-activity relationship (SAR) studies will be crucial. As demonstrated in the development of CysLT1 antagonists and DAAO inhibitors, even minor structural modifications can drastically alter potency and selectivity. nih.govnih.gov Future design strategies will likely involve:
Modification of the Carboxylic Acid: Replacing the carboxylic acid with bioisosteres (e.g., tetrazoles, hydroxamic acids) can change the compound's pKa, binding interactions, and pharmacokinetic properties.
Substitution at the N1 Position: Alkylation or arylation of the indole nitrogen can probe additional binding pockets and influence the orientation of the molecule within the target's active site.
Derivatization at Other Ring Positions: Introducing diverse functional groups at the C4, C6, or C7 positions can optimize interactions with the target protein and enhance selectivity over related proteins.
The table below illustrates how modifications to a core indole structure can influence inhibitory activity, providing a blueprint for future design based on the 3,5-dichloro scaffold.
| Compound ID | Core Scaffold | Key Modification | Target | IC₅₀ Value | Reference |
| 9o-1 | Indole-2-carboxylic acid | 6-acetamido substitution | IDO1 | 1.17 µM | sci-hub.se |
| TDO | 1.55 µM | sci-hub.se | |||
| 17a | Indole-2-carboxylic acid | C6 halogenated benzene (B151609) ring | HIV-1 Integrase | 3.11 µM | nih.gov |
| 3e | 5-Chloro-indole-2-carboxylate | m-piperidin-1-yl group | EGFR | 68 nM | mdpi.com |
This table showcases examples of derivative design from related indole scaffolds to enhance biological activity.
Integration with High-Throughput Screening and Fragment-Based Drug Design
Modern drug discovery heavily relies on advanced screening methodologies to identify new lead compounds efficiently. The this compound scaffold is well-suited for integration into these workflows.
High-Throughput Screening (HTS): Libraries of derivatives based on the this compound core can be synthesized and rapidly screened against thousands of biological targets. This approach led to the identification of indole-2-carboxylic acids as dual inhibitors of IDO1 and TDO from an in-house compound library. sci-hub.se
Fragment-Based Drug Design (FBDD): The core molecule itself can be considered a "fragment" due to its relatively small size and molecular complexity. nih.gov FBDD involves identifying low-molecular-weight fragments that bind weakly to a target, and then growing or linking these fragments to create a more potent lead compound. The this compound fragment could be screened against targets of interest, with subsequent optimization guided by structural biology techniques like X-ray crystallography to visualize binding modes and inform the design of more elaborate derivatives. nih.gov This approach has been successfully applied to develop antitubercular agents from a difluoroindole scaffold. nih.gov
Applications in Chemical Biology and Systems Biology Approaches
Beyond its therapeutic potential, this compound and its derivatives can serve as valuable tools in chemical biology. A highly potent and selective inhibitor derived from this scaffold can be used as a chemical probe to interrogate the function of a specific protein in complex biological systems. For example, a selective DAAO inhibitor can help elucidate the nuanced roles of D-serine in neurotransmission and its connection to disorders like schizophrenia. frontiersin.orgwikipedia.org
Furthermore, the integration with systems biology offers a powerful paradigm for understanding the broader impact of inhibiting a target. epfl.ch By using a selective inhibitor, researchers can study the downstream effects on metabolic pathways, signaling networks, and gene expression. Computational modeling of these networks can help predict both the therapeutic efficacy and potential toxicities of new drug candidates, guiding preclinical development. epfl.ch
Green Chemistry and Sustainable Synthesis of Dichlorinated Indoles
The historical methods for synthesizing indole derivatives, such as the Fischer indole synthesis, often rely on harsh conditions and hazardous reagents. semanticscholar.org A significant future research avenue is the development of "green" and sustainable synthetic routes to this compound and other dichlorinated indoles.
This aligns with the growing emphasis in the chemical and pharmaceutical industries on reducing environmental impact. acs.orgresearchgate.net Research in this area will focus on:
Minimizing Hazardous Reagents: Developing synthetic pathways that avoid the use of toxic solvents and corrosive acids.
Catalytic Methods: Employing efficient and recyclable catalysts, such as copper-based systems for cascade reactions, to improve atom economy and reduce waste. rsc.org
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product, which simplifies procedures and minimizes purification steps. Innovative MCRs have been developed for other indole-2-carboxamides, utilizing benign solvents like ethanol (B145695) and avoiding metal catalysts entirely. semanticscholar.orgrsc.org
Flow Chemistry: Utilizing continuous flow reactors can improve safety, control over reaction conditions, and scalability of the synthesis.
By focusing on these sustainable approaches, the production of this compound and its derivatives can become more efficient, safer, and environmentally responsible.
Q & A
Q. What are the methodological approaches for synthesizing 3,5-dichloro-1H-indole-2-carboxylic acid?
While direct synthesis data for this compound is limited in the provided evidence, analogous procedures for related indole derivatives suggest:
- Chlorination strategies : Introduce chlorine atoms at positions 3 and 5 via electrophilic substitution using reagents like Cl₂ (with Lewis acids) or N-chlorosuccinimide (NCS) under controlled conditions.
- Carboxylic acid formation : Oxidize a pre-functionalized indole (e.g., methyl ester) using strong oxidizing agents (e.g., KMnO₄ in acidic conditions).
- Key steps : Reflux in acetic acid with catalysts (e.g., sodium acetate) for cyclization or condensation, followed by recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How can researchers characterize the molecular structure of this compound?
- X-ray crystallography : Use SHELXL for refinement of crystal structures, especially if single crystals are obtained .
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielding effects from Cl atoms).
- FT-IR : Confirm carboxylic acid (-COOH) presence via O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass spectrometry (MS) : Verify molecular weight (MW: 230.05 g/mol) using ESI or MALDI-TOF .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Wear lab coats, gloves, and goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particles are present .
- Ventilation : Work in a fume hood to avoid inhalation.
- Storage : Keep in airtight containers away from light and moisture, as stability data for this compound is unspecified .
Q. How can purity and stability be assessed experimentally?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Melting point : Determine experimentally via differential scanning calorimetry (DSC), though literature values are unavailable .
- Stability tests : Monitor degradation under stress conditions (e.g., heat, UV light) using TLC or NMR .
Advanced Research Questions
Q. How to troubleshoot low yields in the synthesis of this compound?
- Optimize chlorination : Adjust stoichiometry of chlorinating agents (e.g., Cl₂ vs. NCS) and reaction time.
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Catalyst screening : Evaluate Lewis acids (e.g., FeCl₃) for regioselective chlorination .
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT).
- Crystallography : Resolve ambiguities in substituent positions via single-crystal X-ray diffraction .
Q. How to design derivatives for studying structure-activity relationships (SAR)?
- Functionalization : Introduce groups (e.g., amides, esters) at the carboxylic acid position via coupling reagents (e.g., EDC/HOBt).
- Heterocyclic fusion : Adapt methods from indole-thiazole hybrids (e.g., reflux with 2-aminothiazol-4-one in acetic acid) to explore bioactivity .
Q. What computational methods predict reactivity and regioselectivity in electrophilic substitutions?
- DFT calculations : Model electrostatic potential maps to identify electron-rich sites for chlorination.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide derivative design .
Q. How to analyze metabolic pathways or degradation products of this compound?
- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS.
- Stability studies : Track decomposition products under physiological pH (e.g., phosphate buffer) using HPLC .
Data Contradictions and Solutions
Discrepancies in reported physical properties (e.g., melting point):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
